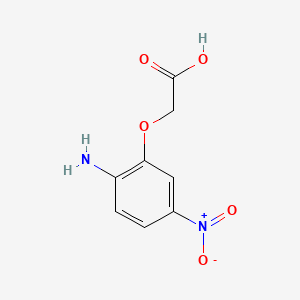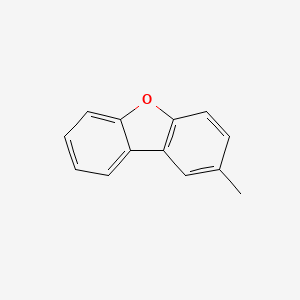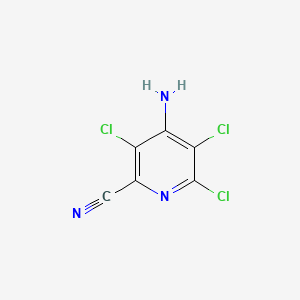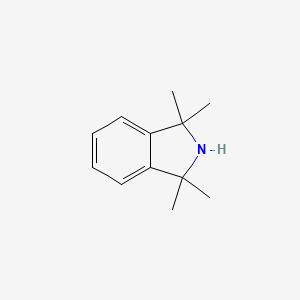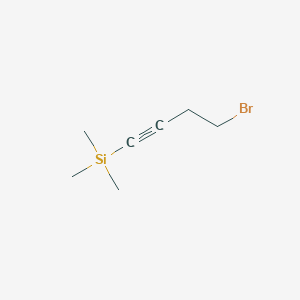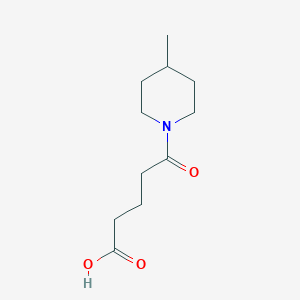
香豆素 339
描述
Coumarin is an aromatic organic chemical compound with the formula C9H6O2 . It can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It’s a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It’s found in many plants, where it may serve as a chemical defense against predators .
Synthesis Analysis
The synthesis and functionalization of coumarins have advanced with innovative strategies . This has enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The unique chemical structure of coumarine facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
The driving force of the entire process is represented by the strong electron withdrawing effect exerted by the perfluoroalkyl functionality . The synthesis of bis-coumarin derivatives started with refluxing 4-hydroxy coumarin 33 with 4-nitrobenzaldhyde 119 to form bis-coumarin 480 .Physical And Chemical Properties Analysis
Coumarin is a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It has a molar mass of 146.145 g·mol −1 and a density of 0.935 g/cm 3 (20 °C (68 °F)) .科学研究应用
香豆素概述
香豆素是一种多才多艺且易获得的骨架,具有广泛的生物活性。它存在于许多植物、真菌和细菌中,以其与生物体内各种酶和受体相互作用的能力而闻名。香豆素核易于合成和修改,可设计新化合物用于潜在治疗各种疾病。其应用不仅限于药物化学,还包括农药、化妆品和香料行业(Annunziata et al., 2020)。
香豆素 339
具体而言,this compound 被称为 6,7,8,9-四氢-4-甲基-2H-吡喃并[3,2-g]喹啉-2-酮。它具有一个平面的香豆素基团,与C4处的甲基基团共面。其结构以广泛的分子间氢键作用为特征,这对其生物活性至关重要(Jasinski & Woudenberg, 1993)。
生物活性和治疗潜力
包括this compound 在内的香豆素化合物展现出广泛的生物活性和治疗潜力。它们被研究用于其抗癌、抗氧化、抗病毒、抗糖尿病、抗炎、抗菌和抗真菌性质。这些活性与它们与酶和受体进行非共价相互作用的能力相关,使它们成为新治疗剂开发中的重要候选物(Pereira et al., 2018)。
药物设计中的香豆素衍生物
基于香豆素的衍生物,包括this compound,在药物设计中起着重要作用,这是由于它们的结构和理化性质。它们用作开发选择性酶抑制剂和多靶点配体的支架,特别是用于阿尔茨海默病和帕金森病等疾病。在药物化学中对这些衍生物的探索是由它们的生物途径、生物合成、代谢转化和SAR研究指导的(Stefanachi et al., 2018)。
与人血清白蛋白的结合机制
已研究了this compound 与人血清白蛋白(HSA)的结合机制,揭示了HSA在结合时的稳定性和构象变化的见解。这些研究为设计新的香豆素衍生物作为治疗各种疾病的药物提供了基础(Garg et al., 2013)。
作用机制
安全和危害
未来方向
Coumarins represent one of the foremost privileged scaffolds, frequently existing in a huge variety of natural products and bioactive molecules . Their diverse array of biological characteristics has rendered this notable category of heterocyclic compounds appealing to medicinal chemists throughout the years . The future of coumarin research lies in the translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases .
属性
IUPAC Name |
4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQNUMZYIQRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCCNC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069620 | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62669-73-2 | |
| Record name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano(3,2-g)quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumarin 339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R48Z2TQM7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



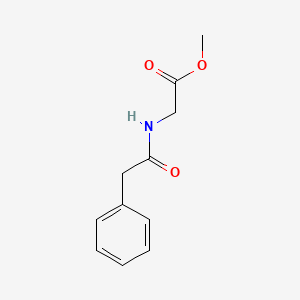
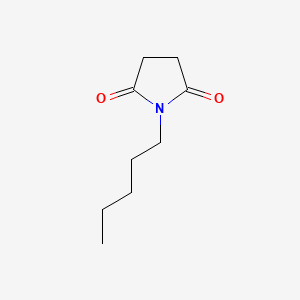
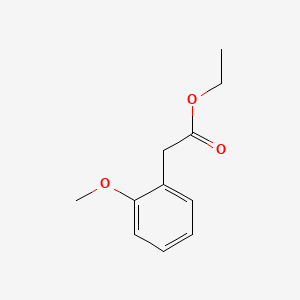
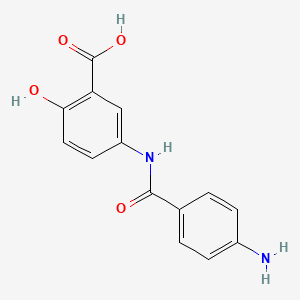
![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)
![Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B1606123.png)

